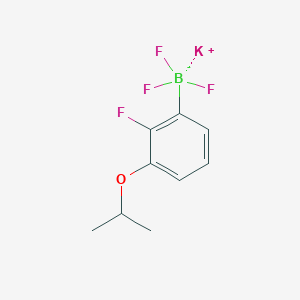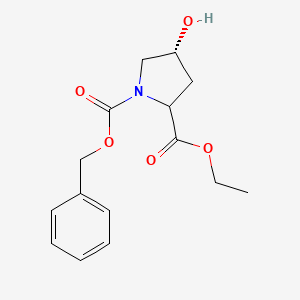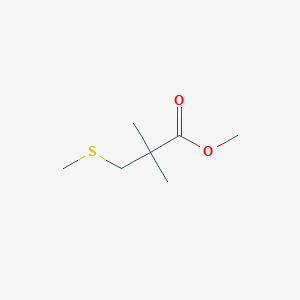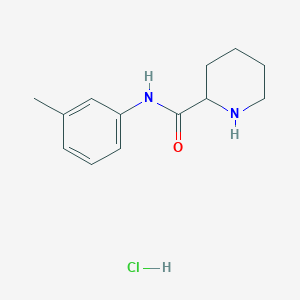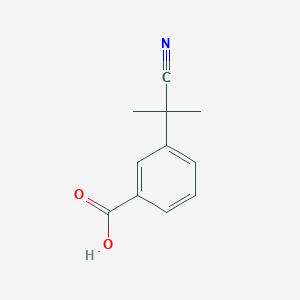
3-(2-氰基丙-2-基)苯甲酸
概述
描述
“3-(2-Cyanopropan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 872091-00-4 . It has a molecular weight of 189.21 and is a white to off-white solid .
Synthesis Analysis
The synthesis of “3-(2-Cyanopropan-2-yl)benzoic acid” involves the reaction of methyl 3-(2-cyanopropan-2-yl)benzoate with lithium hydroxide in a solution of tetrahydrofuran (THF), methanol, and water . The reaction is carried out at room temperature for 18 hours . After the reaction, the solution is concentrated and acidified with concentrated HCl to yield “3-(2-Cyanopropan-2-yl)benzoic acid” as a yellow solid .Molecular Structure Analysis
The molecular structure of “3-(2-Cyanopropan-2-yl)benzoic acid” consists of 11 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical and Chemical Properties Analysis
“3-(2-Cyanopropan-2-yl)benzoic acid” is a white to off-white solid . It has a molecular weight of 189.21 . The compound is stored at room temperature .科学研究应用
药理学
3-(2-氰基丙-2-基)苯甲酸: 在药理学领域被探索,以其在开发新药方面的潜在作用。其结构可用于合成可能与各种生物靶标相互作用的化合物。 该化合物的亲脂性和水溶性是药物设计中的关键参数,影响药物的吸收、分布、代谢和排泄 (ADME) 特性 .
材料科学
在材料科学中,该化合物的分子结构在合成新型材料方面可能具有价值。其苯甲酸部分可以被功能化,以创建具有特定特性的聚合物,例如提高强度或改变电导率。 该化合物在室温下的稳定性使其适用于各种材料加工技术 .
化学合成
3-(2-氰基丙-2-基)苯甲酸: 在化学合成中用作构建块。它可以通过各种有机反应来构建复杂的分子。 其氰基特别活泼,可以转化为其他官能团,从而扩展了该化合物在合成化学中的多功能性 .
生物化学
在生物化学中,该化合物可用于研究酶催化的反应,其中苯甲酸部分充当底物或抑制剂。 它还可以参与生物分子的合成,或作为探针来理解生化途径 .
分析化学
分析化学家可能使用3-(2-氰基丙-2-基)苯甲酸作为色谱方法中的标准品或试剂来定量或鉴定其他物质。 其独特的光谱特性可以帮助开发新的分析技术 .
环境科学
可以研究3-(2-氰基丙-2-基)苯甲酸及其衍生物的环境影响,以了解其生物降解性和潜在毒性。 这对评估这些化合物在各个行业使用中带来的环境风险至关重要 .
安全和危害
The safety information for “3-(2-Cyanopropan-2-yl)benzoic acid” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .
属性
IUPAC Name |
3-(2-cyanopropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,7-12)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCTXXVTZNQKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720406 | |
| Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872091-00-4 | |
| Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)


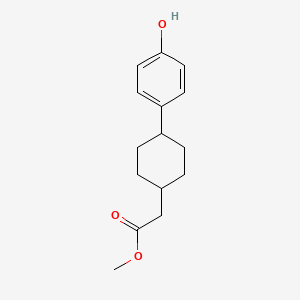
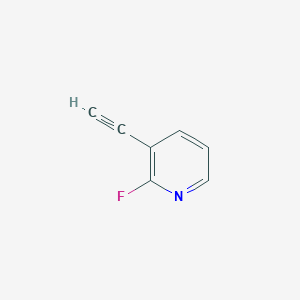
![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)
